Geranyl geranyl bromide
Description
Academic Significance of Geranyl Geranyl Bromide as a Specialized Chemical Entity
This compound is recognized for its role as a potent alkylating agent in organic synthesis. The presence of a bromine atom at the terminus of the geranylgeranyl group makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of the 20-carbon geranylgeranyl moiety into a wide array of molecules, a critical step in the synthesis of many complex natural products and their analogs. The compound's structure, featuring a series of double bonds, enables regioselective reactions, providing chemists with precise control over the formation of diverse carbon skeletons.
Its utility extends beyond simple alkylation. It serves as a key starting material or intermediate in the synthesis of other important reagents and complex molecular architectures. For instance, it is used in the preparation of geranylgeranyl pyrophosphate (GGPP), a vital molecule in numerous biological pathways. The controlled introduction of the geranylgeranyl chain is fundamental to creating molecular probes designed to study specific biological interactions and enzymatic mechanisms.
Broad Overview of its Research Relevance in Advanced Organic Synthesis and Chemical Biology
In the realm of advanced organic synthesis , this compound is a cornerstone for the construction of terpenoids, a large and diverse class of naturally occurring organic compounds. Its application is crucial in the total synthesis of various bioactive natural products. For example, it has been employed in the synthesis of geranyl-resorcinols, which are meroterpenoids isolated from mushrooms, and in the enantioselective total synthesis of ent-pimaranes, a class of diterpenes with notable biological activities. acs.orgthieme-connect.com A notable synthesis involves the reaction of this compound with the lithium species of 2-methyl anisole (B1667542) to create a key intermediate for these complex structures. acs.org
In chemical biology , this compound is instrumental for studying protein prenylation, a critical post-translational modification where isoprenoid groups, such as the geranylgeranyl moiety, are attached to cysteine residues of specific proteins. acs.orgacs.org This modification is essential for the proper localization and function of numerous proteins, including those involved in cellular signaling pathways like the Ras family of GTPases. acs.orgcymitquimica.com Researchers utilize this compound to synthesize analogs of geranylgeranyl pyrophosphate (GGPP), the natural donor molecule in this process. rsc.org These synthetic analogs act as molecular probes to investigate the mechanisms of prenyltransferase enzymes, such as geranylgeranyltransferase (GGTase), and to develop inhibitors of these enzymes, which are potential therapeutic agents for various diseases. acs.orgrsc.org Furthermore, it has been used to synthesize geranylated nucleosides to study modified RNA. harvard.eduoup.com
Historical Context of its Chemical and Biochemical Investigations
The study of this compound is intrinsically linked to the broader investigation of isoprenoids and their biological functions. The initial interest in such molecules stemmed from the discovery of protein prenylation and the realization that farnesyl and geranylgeranyl groups are essential for the activity of key signaling proteins. acs.orgcymitquimica.com This led to the need for chemical tools to probe these pathways.
This compound became a valuable reagent due to its ability to be synthesized from the more readily available geranylgeraniol (B1671449) and its utility in creating non-hydrolyzable analogs of GGPP. nih.gov Early work focused on using it to alkylate various substrates to mimic the natural prenylation process and to understand the specificity of the enzymes involved. pnas.org For example, studies from the early 1990s described the existence of separate protein farnesyltransferase (PFT) and geranylgeranyltransferase (PGT) activities, highlighting the need for specific chemical probes to differentiate their functions. pnas.org Over the years, synthetic methods utilizing this compound have become more sophisticated, allowing for the creation of a wide range of complex molecules for detailed biochemical and medicinal chemistry studies. rsc.orgnih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C20H33Br |
| Molecular Weight | 353.38 g/mol |
| Appearance | Colorless to pale yellow liquid |
| IUPAC Name | (2E,6E,10E)-1-bromo-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene |
| CAS Number | 50848-64-1 |
This table is based on data from reference alfa-chemistry.com.
Table 2: Selected Applications of this compound in Synthesis
| Application | Description | Reference |
|---|---|---|
| Synthesis of (S)-GGGP | Used as an alkylating agent to react with (S)-solketal in a key step for synthesizing (S)-Geranylgeranylglyceryl Phosphate. | nih.gov |
| Synthesis of ent-Pimaranes | Employed in a nucleophilic substitution reaction with a benzyl (B1604629) lithium species to form a geranyl arene intermediate. | acs.org |
| Synthesis of Bisphosphonates | Used to alkylate tetraethyl bisphosphonate to create inhibitors of geranylgeranyl diphosphate (B83284) synthase. | rsc.org |
| Synthesis of Geranylated RNA | Reacted with 2-thiouridine (B16713) in the synthesis of geranylated nucleosides for studying modified RNA. | harvard.eduoup.com |
| Synthesis of Malonganenone J | Utilized for the selective N-7 alkylation of 3-methylhypoxanthine. | uio.no |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H33Br |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2E,6E,10E)-1-bromo-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene |
InChI |
InChI=1S/C20H33Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ |
InChI Key |
ZVEPYMVWPAGTKY-QIRCYJPOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CBr)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCBr)C)C)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Geranyl Geranyl Bromide and Analogs
Preparative Routes from Geranylgeraniol (B1671449)
The most direct chemical route to geranyl geranyl bromide is the conversion of geranylgeraniol, an allylic alcohol. This transformation requires careful selection of reagents to prevent unwanted side reactions, such as rearrangements of the double bonds.
Bromination Protocols Utilizing Triphenylphosphine (B44618) and Carbon Tetrabromide
A widely employed method for converting primary and secondary alcohols to the corresponding alkyl halides is the Appel reaction. mnstate.edu This reaction utilizes a combination of triphenylphosphine (PPh₃) and a tetrahalomethane. For the synthesis of this compound from geranylgeraniol, carbon tetrabromide (CBr₄) is the halogen source of choice. The reaction proceeds through the formation of a phosphonium (B103445) salt from the interaction of triphenylphosphine and carbon tetrabromide. thieme-connect.com The alcohol then reacts with this intermediate, leading to the formation of the desired alkyl bromide and the byproduct triphenylphosphine oxide.
The mechanism is initiated by the formation of the phosphonium salt, which exists as a tight ion pair. The alcohol is deprotonated, and the resulting alkoxide displaces a bromide from the phosphonium intermediate. mnstate.edu An Sₙ2-type displacement by the bromide ion on the activated alcohol then yields the final product, this compound. A significant driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. mnstate.edu While effective, a notable drawback of this method is the need to separate the final product from the triphenylphosphine oxide byproduct, which can sometimes be challenging. thieme-connect.com An analogous procedure using PPh₃ and carbon tetrachloride is well-documented for the synthesis of geranyl chloride from geraniol (B1671447). smolecule.com
Table 1: Key Features of the Appel Reaction for Bromination
| Feature | Description |
|---|---|
| Reagents | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) |
| Substrate | Geranylgeraniol (or other primary/secondary alcohols) |
| Product | This compound (or other alkyl bromides) |
| Byproduct | Triphenylphosphine oxide (O=PPh₃) |
| Mechanism | Formation of a phosphonium salt followed by Sₙ2 displacement |
| Driving Force | Formation of the stable P=O double bond |
| Advantage | Generally mild conditions, wide applicability |
| Disadvantage | Stoichiometric use of phosphine (B1218219), difficult byproduct removal |
Exploration of Alternative Brominating Reagents and Optimized Reaction Conditions
Beyond the Appel reaction, a variety of other brominating agents have been developed to offer milder conditions, different selectivities, or easier workup procedures. N-Bromosuccinimide (NBS) is a common and convenient solid reagent used for the allylic bromination of olefins. nih.gov For the conversion of allylic alcohols, NBS in the presence of triphenylphosphine can be an effective system. Other N-bromoimide reagents, such as N-bromophthalimide (NBP), have also been used. nih.gov In some instances, reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCO) have been shown to increase enantioselectivity in certain asymmetric bromocyclization reactions, highlighting the influence of the bromine source on reaction outcomes. nih.gov
To mitigate the hazards associated with handling molecular bromine, in situ generation methods have been developed. These protocols produce the active brominating species directly in the reaction mixture from more stable precursors. nih.gov One such approach involves the oxidation of a bromide salt, like potassium bromide (KBr) or hydrobromic acid (HBr), with an oxidant such as sodium hypochlorite (B82951) (NaOCl) or sodium bromate (B103136) (NaBrO₃). nih.govorgsyn.org These methods can offer enhanced safety and control over the reaction.
Table 2: Selected Alternative Brominating Reagents
| Reagent | Abbreviation | Common Application | Notes |
|---|---|---|---|
| N-Bromosuccinimide | NBS | Allylic Bromination | Provides a low, steady concentration of Br₂. nih.govgoogle.com |
| N-Bromophthalimide | NBP | Bromination | Used as an alternative to NBS, can influence selectivity. nih.gov |
| Phosphorus Tribromide | PBr₃ | Alcohol to Bromide | A strong, classic reagent for converting alcohols. google.comwikipedia.org |
| Sodium Hypochlorite / Hydrobromic Acid | NaOCl / HBr | In situ Bromine Generation | Avoids storage and handling of liquid Br₂. nih.gov |
| Sodium Bromate / Sodium Bisulfite | NaBrO₃ / NaHSO₃ | Bromination of Alkenes | A good reagent for the synthesis of bromohydrins. orgsyn.org |
Derivation from Related Isoprenoid Precursors and Building Blocks
Synthesizing this compound can also be achieved by constructing the C20 backbone from smaller, more readily available isoprenoid units, such as those derived from farnesol (B120207) (C15) or geraniol (C10).
Conversion Strategies from Farnesyl Derivatives
The extension of a 15-carbon farnesyl skeleton to a 20-carbon geranylgeranyl structure is a key transformation in terpene synthesis. This typically involves a five-carbon chain extension. A common strategy is to convert farnesol into an appropriate electrophile or nucleophile and couple it with a C5 building block. For instance, farnesol can be oxidized to its corresponding aldehyde, farnesal. This aldehyde can then undergo olefination reactions, such as the Wittig-Horner or Julia olefination, with a C5 phosphonate (B1237965) or sulfone reagent, respectively, to construct the C20 carbon chain of geranylgeraniol. google.comresearchgate.net Following the olefination and subsequent reduction of the resulting ester or other functional group to the primary alcohol, the newly formed geranylgeraniol can be brominated as described previously. One report describes the condensation of farnesylacetone (B48025) with a trialkyl phosphonoacetate (a Wittig-Horner reagent) followed by reduction to yield geranylgeraniol. google.com These multi-step approaches allow for the modular assembly of the target isoprenoid.
Synthesis of Geranyl Bromide as a Mechanistic Model and Precursor
The synthesis of geranyl bromide (C10) from geraniol is often studied as a simpler, more accessible model for the analogous conversion of geranylgeraniol to this compound. The principles and reaction conditions are directly transferable.
A classic and highly efficient method for converting geraniol to geranyl bromide is the use of phosphorus tribromide (PBr₃). google.com This reaction is typically performed at low temperatures (e.g., -30 °C to 0 °C) in an anhydrous aprotic solvent like hexane (B92381) or diethyl ether to minimize side reactions. google.comwikipedia.org The phosphorus tribromide is added dropwise to a solution of geraniol under an inert atmosphere. The reaction is generally rapid and clean, often affording geranyl bromide in very high yields (up to 99.5%). The product is typically used in subsequent steps without extensive purification. google.com This high-yielding transformation serves as an excellent procedural and mechanistic model for the synthesis of the larger this compound from geranylgeraniol using the same reagent.
Appel Reaction Variants for Geranyl Bromide Formation
The Appel reaction is a well-established method for converting alcohols into the corresponding alkyl halides under mild conditions, typically using triphenylphosphine (PPh₃) and a carbon tetrahalide. organic-chemistry.orgwikipedia.orgtutorchase.com For the synthesis of geranyl bromide from its corresponding alcohol, geraniol, the classic Appel conditions are adapted by using a bromine source like carbon tetrabromide (CBr₄). wikipedia.orgblogspot.comchemeurope.com
The reaction mechanism initiates with the activation of triphenylphosphine by the tetrahalomethane, forming a phosphonium salt. organic-chemistry.orgwikipedia.org The alcohol then acts as a nucleophile, attacking the phosphorus center to create an oxyphosphonium intermediate. organic-chemistry.orgjk-sci.com This step effectively transforms the hydroxyl group into a good leaving group. A subsequent SN2 displacement by the bromide ion yields the final alkyl bromide product, geranyl bromide, along with triphenylphosphine oxide as a byproduct. wikipedia.orgjk-sci.com A significant advantage of this method is that the SN2 displacement generally proceeds with an inversion of configuration at a stereocenter and without causing allylic rearrangements, which is crucial for preserving the specific double bond geometry of the geranyl moiety. orgsyn.org
To address some of the drawbacks of the classical Appel reaction, such as the use of toxic halogenating agents and the stoichiometric generation of phosphine oxide, modified variants have been explored. wikipedia.org One efficient variant for producing alkyl bromides utilizes a combination of triphenylphosphine and 1,2-dibromotetrachloroethane (B50365) (DBTCE). This system has been shown to convert various alcohols, including primary, secondary, and benzylic types, into their corresponding bromides in excellent yields and with very short reaction times. tubitak.gov.tr
Table 1: Example of Appel Reaction for Halogenation
| Alcohol Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Generic Primary/Secondary Alcohol | PPh₃, CBr₄ | DCM | 0 °C, 30 min | Alkyl Bromide | High | nrochemistry.com |
| Geraniol | PPh₃, CCl₄ | Carbon Tetrachloride | Reflux, 1 hr | Geranyl Chloride | 75-81% | blogspot.com |
| Various Alcohols | PPh₃, DBTCE | Dichloromethane | Room Temp, 5 min | Alkyl Bromide | Excellent | tubitak.gov.tr |
Addition of Hydrogen Bromide to Myrcene (B1677589)
An alternative synthetic route to geranyl bromide involves the hydrohalogenation of myrcene, an abundant and inexpensive olefin derived from the pyrolysis of β-pinene. googleapis.com The addition of hydrogen bromide (HBr) across the conjugated double bond system of the myrcene molecule can lead to a mixture of isomeric allylic halides. google.com
The reaction can produce geranyl bromide, neryl bromide, and linalyl bromide through 1,2- and 1,4-addition mechanisms to the conjugated diene system within myrcene. google.com The distribution of these products is highly dependent on the reaction conditions, such as temperature and the presence or absence of catalysts. For instance, processes have been described where HBr is introduced to myrcene at temperatures ranging from 60 to 93 °C. google.com While this method provides a direct route from a simple starting material, controlling the regioselectivity to favor the formation of geranyl bromide over its isomers can be challenging, often resulting in product mixtures that require separation. googleapis.comgoogle.com
Development of Regioselective and Stereoselective Synthetic Approaches
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of isoprenoids like this compound to ensure the correct double bond geometry, which is often critical for biological activity. nih.govuiowa.edu Synthetic approaches starting from precursors with well-defined stereochemistry, such as geraniol or farnesol, are often preferred.
A highly effective and stereoselective method for preparing geranyl bromide is the direct bromination of geraniol using phosphorus tribromide (PBr₃). One optimized procedure involves treating geraniol with 0.5 equivalents of PBr₃ in hexane at low temperatures (-30 °C), which yields pure geranyl bromide in 98% yield while preserving the (E)-configuration of the C2-C3 double bond. scispace.comscielo.br This transformation proceeds via an SN2 mechanism, ensuring high fidelity in transferring the stereochemistry of the starting alcohol. nih.gov
Similarly, the Appel reaction, as discussed previously, is known to proceed without allylic rearrangement and with inversion of configuration, making it a reliable method for stereoselective synthesis. orgsyn.org These SN2-based methods are fundamental for converting activated alcohols into the corresponding halides while maintaining stereochemical integrity. nih.gov
In the synthesis of higher isoprenoid analogs, similar strategies are employed. For example, (E,E)-farnesol can be converted to (E,E)-farnesyl bromide with high selectivity using a combination of methanesulfonyl chloride, triethylamine (B128534), and lithium bromide. orgsyn.org This approach highlights a general strategy for the stereoselective synthesis of allylic bromides from their corresponding alcohols, which is a cornerstone for the assembly of larger, stereochemically pure polyprenyl chains.
Optimization of Reaction Parameters for Enhanced Yields and Purity
The optimization of reaction parameters such as solvent, temperature, reagents, and reaction time is crucial for maximizing the yield and purity of this compound and its analogs. The choice of synthetic method often dictates the parameters to be optimized.
In the synthesis of geranyl bromide from geraniol, reaction conditions have been refined to achieve high efficiency. The use of phosphorus tribromide in hexane at -30 °C for 45 minutes provides a near-quantitative yield (98%) of pure geranyl bromide. scielo.br An alternative procedure for preparing geranyl bromide from geraniol has also been reported to afford the product in 83-86% yield with 97% purity following vacuum distillation. orgsyn.org
For reactions using geranyl bromide as an electrophile, the optimization of base and solvent is critical. In the synthesis of geranyloxycoumarin derivatives, a systematic study of reaction conditions revealed the significant impact of these parameters on product yield.
Table 2: Optimization of Reaction Conditions for Synthesis of 7-Geranyloxycoumarin
| Entry | Base (equiv.) | Solvent | Time (h) | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ (1.5) | Acetone | 12 | Reflux | 62 |
| 2 | K₂CO₃ (1.5) | CH₃CN | 12 | Reflux | 70 |
| 3 | K₂CO₃ (1.5) | DMF | 12 | Reflux | 65 |
| 4 | DBU (1.5) | CH₃CN | 12 | Reflux | 55 |
| 5 | Cs₂CO₃ (1.5) | CH₃CN | 3 | Reflux | 74 |
Data adapted from a study on the synthesis of geranyloxycoumarin derivatives using geranyl bromide. researchgate.net
This data demonstrates that using cesium carbonate (Cs₂CO₃) as the base in acetonitrile (B52724) (CH₃CN) significantly improves the reaction yield and reduces the required reaction time compared to other bases like potassium carbonate (K₂CO₃) or DBU. researchgate.net Similarly, in the C-alkylation of acylphloroglucinol with geranyl bromide, conditions were optimized to refluxing for 8 hours in dry methanol (B129727) with anhydrous potassium carbonate to achieve the desired product. mdpi.com The careful selection of these parameters is essential for developing robust and efficient syntheses in terpenoid chemistry.
Chemical Reactivity and Mechanistic Organic Transformations Involving Geranyl Geranyl Bromide
Elucidation of Nucleophilic Substitution Reaction Mechanisms
Nucleophilic substitution reactions are fundamental to the functionalization of geranyl geranyl bromide. These reactions involve the replacement of the bromide leaving group by a nucleophile. The specific mechanism of this substitution is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.
This compound's structure as a primary allylic halide allows it to react via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways, a duality that is central to understanding its reactivity. ucsb.edu
The SN2 pathway involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide ion. masterorganicchemistry.com This mechanism is favored by strong nucleophiles in polar aprotic solvents. The kinetics of the SN2 reaction are second-order, meaning the rate is dependent on the concentrations of both this compound and the nucleophile (Rate = k[C₂₀H₃₃Br][Nucleophile]). youtube.comlibretexts.org From a stereochemical standpoint, the SN2 reaction proceeds with an inversion of configuration at the reaction center. organic-chemistry.org However, since the carbon atom bonded to the bromine in this compound is not a stereocenter, this inversion is not readily observable in the product's chirality but is a key mechanistic feature.
Conversely, the SN1 pathway is a two-step process. youtube.com The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a planar geranylgeranyl carbocation. masterorganicchemistry.com This intermediate is significantly stabilized by resonance across the adjacent double bond, a key feature of allylic systems that makes the SN1 pathway accessible despite it being a primary halide. organic-chemistry.org In the second step, the nucleophile attacks the carbocation. This pathway is favored by weak nucleophiles and polar protic solvents, which can solvate and stabilize both the departing leaving group and the carbocation intermediate. fiveable.me The kinetics of the SN1 reaction are first-order, as the rate depends only on the concentration of the substrate (Rate = k[C₂₀H₃₃Br]). libretexts.orgmasterorganicchemistry.com Nucleophilic attack on the planar allylic carbocation can occur from either face, which would typically lead to racemization if the carbon were a stereocenter. masterorganicchemistry.com More importantly for this substrate, attack can also occur at the other end of the allylic system (the tertiary carbon), potentially leading to a rearranged product.
The choice between these two pathways is a delicate balance of reaction conditions.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |
| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | As a primary allylic halide, it can undergo both. The allylic system stabilizes the carbocation, making SN1 viable. organic-chemistry.org |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Reaction outcome is highly dependent on the chosen nucleophile. ucsb.edu |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) | Protic solvents stabilize the carbocation intermediate, while aprotic solvents do not hinder the nucleophile. fiveable.me |
| Leaving Group | Good leaving group required | Good leaving group required | Bromide is a good leaving group for both pathways. organic-chemistry.org |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] | The observed rate law can be used to distinguish the dominant mechanism. libretexts.org |
| Stereochemistry | Racemization/Rearrangement | Inversion of configuration | Attack on the carbocation can lead to isomeric products. masterorganicchemistry.com SN2 attack is stereospecific. organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable electrophilic partner in many of these transformations. youtube.com The general catalytic cycle involves three key steps: oxidative addition of the alkyl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. youtube.comwikipedia.org
The choice of ligand coordinated to the palladium center is crucial for controlling the catalyst's reactivity, stability, and selectivity. rsc.org Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the electronic and steric properties of the palladium atom, influencing each step of the catalytic cycle. nih.govresearchgate.net For substrates like this compound, appropriate ligand selection can enhance the rate of oxidative addition and prevent undesirable side reactions.
In couplings with organometallic reagents such as organomagnesium (Grignard), organozinc, or organotin compounds, bulky and electron-rich phosphine (B1218219) ligands are often employed. rsc.org These ligands promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition step, and stabilize the resulting Pd(II) intermediate. The ligand's steric bulk can also prevent the formation of inactive palladium clusters and influence the regioselectivity of the coupling.
| Ligand Type | Example(s) | Key Features & Role in Coupling |
| Trialkylphosphines | PCy₃ (Tricyclohexylphosphine), P(t-Bu)₃ (Tri-tert-butylphosphine) | Highly electron-donating and sterically bulky. They accelerate oxidative addition and reductive elimination. organic-chemistry.org |
| Buchwald-type Biarylphosphines | SPhos, XPhos | Feature a biaryl backbone, providing significant steric hindrance around the metal center. Effective for coupling challenging substrates, including alkyl bromides. researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable complexes with palladium. They are often highly active catalysts for a broad range of cross-coupling reactions. |
The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a widely used method for constructing C(sp²)-C(sp³) bonds. wikipedia.org this compound can participate in this reaction, typically after conversion to its corresponding boronic acid or boronate ester. Alternatively, it can act as the electrophile coupling with an indole-boronic acid derivative.
A notable application is the coupling of bromo-indoles with boronic acid derivatives to synthesize complex, biologically relevant molecules. For instance, a Boc-protected 3-bromoindole can undergo a carbonylative Suzuki coupling. nih.gov While not a direct coupling of the geranyl geranyl moiety, this illustrates the compatibility of the indole (B1671886) core in such reactions. In a direct Suzuki coupling, a geranylgeranyl boronate would react with a bromo-indole. The reaction requires a palladium catalyst, a suitable ligand, and a base to activate the organoboron species for the transmetalation step. organic-chemistry.orgharvard.edu
Illustrative Reaction Conditions for Suzuki Coupling:
| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Yield | Ref |
| Boc-protected 3-bromoindole | Aryl boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 81% (carbonylative) | nih.gov |
| 4-Bromoacetophenone | Thienyl DABO boronate | Pd₂(dba)₃ / SPhos | N/A (base-free) | Dioxane | 85% (carbonylative) | nih.gov |
This table demonstrates conditions for related Suzuki couplings, highlighting typical catalyst systems and conditions applicable to the coupling of complex bromides.
Copper-Catalyzed Grignard Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, particularly with Grignard (organomagnesium) reagents, offer an economical and efficient alternative to palladium-based systems for forming C-C bonds. researchgate.net These reactions are particularly effective for coupling alkyl halides with aryl or vinyl Grignard reagents, or vice-versa. researchgate.net The mechanism often involves the formation of a higher-order cuprate (B13416276) species which then undergoes reaction with the electrophile.
A significant application of this methodology is the alkylation of arenes using the Grignard reagent derived from this compound. This transformation is valuable for the synthesis of meroterpenoids and other natural products. gatech.edu A key challenge in these reactions is controlling chemo- and regioselectivity, especially when the arene partner contains multiple reactive sites or functional groups.
Research has demonstrated the successful copper-catalyzed Grignard cross-coupling between various 3-halo-4-alkoxybenzoates and the Grignard reagent formed from this compound. gatech.edu The choice of halogen on the arene (I vs. Br) and the nature of the catalyst and reaction conditions are critical for achieving high yields and selectivity. The reaction typically shows high chemoselectivity, with the coupling occurring specifically at the carbon-halogen bond without affecting other functional groups like esters on the aromatic ring.
The regioselectivity is dictated by the position of the halide on the arene. The copper catalyst facilitates the coupling at the C-X bond, leading to a specific isomer. For example, coupling with methyl 3-iodo-4-methoxybenzoate selectively yields the product where the geranyl geranyl group is attached at the 3-position of the benzoate (B1203000) ring.
Table of Copper-Catalyzed Arene Alkylation Results: gatech.edu
| Arene Halide | Grignard Reagent | Catalyst | Temperature | Yield |
| Methyl 3-iodo-4-methoxybenzoate | Geranylgeranylmagnesium bromide | CuI | -15 °C | 24% |
| Methyl 3-bromo-4-methoxybenzoate | Geranylgeranylmagnesium bromide | CuI | -15 °C | Lower Yield |
The data indicates that aryl iodides are generally more reactive than aryl bromides under these copper-catalyzed conditions. gatech.edu The study highlights that optimizing variables such as temperature and the specific substituents on the arene is crucial for maximizing the yield of the desired cross-coupled product. gatech.edu
Diverse Alkylation Reactions in Complex Molecule Synthesis
As a potent alkylating agent, this compound is employed to construct intricate molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The polyene chain of the geranylgeranyl group is a common structural motif in many natural products, making this reagent a key building block in their synthesis.
The alkylation of phenolic and coumarin (B35378) structures with isoprenoid bromides like geranyl bromide (a shorter analog of this compound) highlights a fundamental reactivity dichotomy: the competition between C-alkylation and O-alkylation. The outcome is highly dependent on the substrate's structure and the reaction conditions.
In the case of hydroxycoumarins, the position of the hydroxyl group on the coumarin ring dictates the product distribution. For instance, the reaction of 4-hydroxycoumarin (B602359) with geranyl bromide can yield a mixture of products due to the existence of keto-enol tautomers. dergipark.org.trresearchgate.net The enol form reacts at the oxygen atom to give the O-alkylated product (4-geranyloxycoumarin), while the keto form can be deprotonated at the C-3 position, leading to the C-alkylated product. dergipark.org.tr In contrast, hydroxycoumarins with the hydroxyl group at positions other than C-4 (e.g., C-3, C-5, C-6, C-7, or C-8) predominantly undergo O-alkylation to produce the corresponding geranyloxycoumarin derivatives in high yields under mild conditions using bases like cesium carbonate in acetonitrile (B52724). dergipark.org.trresearchgate.net This selectivity provides a reliable method for synthesizing naturally occurring and novel geranylated coumarins, which are known for a wide range of biological activities. dtu.dk
| Substrate | Reagent | Base / Conditions | Products | Yield (%) | Reference |
| 4-Hydroxycoumarin | Geranyl bromide | Cs₂CO₃ / CH₃CN | 4-Geranyloxycoumarin (O-Alkylation) | 18 | dergipark.org.tr |
| 4-Hydroxycoumarin | Geranyl bromide | Cs₂CO₃ / CH₃CN | C-3 Alkylated Coumarin (C-Alkylation) | 11 | dergipark.org.tr |
| 7-Hydroxycoumarin | Geranyl bromide | Cs₂CO₃ / CH₃CN | 7-Geranyloxycoumarin (O-Alkylation) | High | dergipark.org.trresearchgate.net |
This compound is also utilized in the selective alkylation of nitrogen-containing heterocyclic systems, which form the core of many biologically significant molecules.
The alkylation of purines often presents a challenge in regioselectivity, as reactions can occur at either the N-7 or N-9 position of the purine (B94841) ring, frequently resulting in product mixtures. nih.gov However, specific reaction conditions can favor one isomer over the other. Research has shown that geranylgeranyl bromide can be used to alkylate purine scaffolds. researchgate.net In a typical procedure, the reaction is carried out using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Studies on similar alkylations have demonstrated that factors like the choice of base, solvent, and the use of microwave irradiation can significantly influence the N-9/N-7 product ratio, often favoring the thermodynamically more stable N-9 isomer. ub.eduresearchgate.net
For indole derivatives, the introduction of an isoprenoid chain is a key step in the synthesis of various alkaloids and other natural products. acs.org The alkylation typically occurs at the nucleophilic C-3 position or, if protected, at the indole nitrogen. The synthesis of complex sesquiterpene alkaloids has been achieved by assembling farnesyl bromide (a 15-carbon analog) with an indole derivative, demonstrating a viable pathway for using geranylgeranyl bromide to construct even larger terpenoid-indole structures. acs.org
| Heterocycle | Reagent | Base / Conditions | Site of Alkylation | Reference |
| Purine | Geranylgeranyl bromide | K₂CO₃ / DMF | N-7 and N-9 | researchgate.net |
| 6-Chloropurine | Isopropyl bromide | (Bu)₄NOH / Microwave | N-9 (Exclusive) | ub.edu |
| Indole derivative | Farnesyl bromide | Lithiation / Alkylation | C-3 | acs.org |
The discovery of geranylated RNA in bacteria has opened a new area of research into the functionalization of biomolecules with isoprenoid groups. harvard.edunih.gov The geranyl group is found attached to the sulfur atom of 2-thiouridine (B16713) nucleotides within transfer RNA (tRNA). harvard.edu This natural modification can be mimicked synthetically, providing tools to study its biological role.
Chemical synthesis of geranylated RNA oligonucleotides has been successfully achieved through post-synthetic modification. nih.govsemanticscholar.org In this process, an RNA strand containing a 2-thiouridine (s²U) residue is treated with an electrophilic geranyl source, such as geranyl bromide. The reaction is typically performed in the presence of a base, like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine, in a solvent mixture such as ethanol (B145695) and water. nih.govsemanticscholar.org The sulfur atom of the thiouridine acts as a soft nucleophile, selectively attacking the geranyl bromide to form the S-geranyl-2-thiouridine product. biorxiv.org This methodology provides a direct chemical route for incorporating geranyl and, by extension, geranylgeranyl groups into specific sites within RNA molecules for further biochemical and structural studies.
Investigations into Radical Reaction Pathways and Scavenger Effects
Beyond its role in nucleophilic substitution, this compound can potentially engage in radical reaction pathways. Alkyl halides are common precursors for the generation of carbon-centered radicals. A standard method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a chain-propagating agent, typically a tin hydride like tributyltin hydride (Bu₃SnH). libretexts.org
The general mechanism proceeds via the following steps:
Initiation: The initiator (AIBN) thermally decomposes to generate initial radicals. These radicals then abstract a hydrogen atom from Bu₃SnH to produce a tributyltin radical (Bu₃Sn•). libretexts.org
Propagation: The tributyltin radical reacts with this compound, abstracting the bromine atom to form tributyltin bromide and the desired geranylgeranyl radical. This new carbon-centered radical can then be trapped by a hydrogen donor (like another molecule of Bu₃SnH) to complete a dehalogenation reaction or, in more complex schemes, participate in subsequent bond-forming events before quenching. libretexts.org
This generation of a geranylgeranyl radical opens avenues for carbon-carbon bond formation, particularly in cyclization reactions or intermolecular additions. The efficiency and outcome of such radical reactions are highly sensitive to the presence of radical scavengers, which can terminate the chain reaction prematurely.
Role in Intramolecular Cyclization Cascades for Natural Product Formation
This compound is a valuable precursor for the synthesis of polycyclic natural products, particularly terpenes and diterpenoids. Its utility lies in its ability to first alkylate a substrate, thereby tethering the long, flexible polyene chain, which is then induced to undergo intramolecular cyclization. acs.org
This strategy often mimics biosynthetic pathways where geranylgeranyl diphosphate (B83284) serves as the starting material for complex cyclization cascades catalyzed by enzymes. nih.gov In chemical synthesis, the process is typically initiated after the initial alkylation step. The generation of a cationic center, often by the action of a Lewis acid, or a radical center on or near the polyene chain can trigger a cascade of ring-closing events. The multiple double bonds of the geranylgeranyl group participate sequentially to form multiple rings in a single, concerted process. acs.orgnih.gov The regiochemistry and stereochemistry of these cyclizations are governed by factors such as the stability of the intermediate carbocations (or radicals) and the geometric constraints of the transition states, with the formation of five- and six-membered rings being kinetically favored. libretexts.orgmasterorganicchemistry.com This powerful strategy allows for the rapid construction of complex molecular skeletons from a relatively simple linear precursor.
Involvement in Biosynthesis and Biological Pathway Elucidation
Intermediate Role in Isoprenoid and Terpenoid Biosynthetic Pathways
The isoprenoid biosynthetic pathway is responsible for the creation of a vast array of essential molecules in all living organisms. Geranylgeranyl bromide is employed by scientists to synthesize molecules that resemble the natural intermediates in these pathways, facilitating a deeper understanding of their function.
Geranylgeranyl diphosphate (B83284) (GGPP) is a crucial 20-carbon isoprenoid intermediate synthesized in the mevalonate (B85504) pathway. It is formed from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP) by the enzyme geranylgeranyl diphosphate synthase (GGDPS). GGPP is a central branch point, leading to the synthesis of various vital compounds and serving as the donor molecule for protein geranylgeranylation.
Geranylgeranyl bromide is frequently used in the chemical synthesis of GGPP analogs. These synthetic analogs, which can be modified with reporter tags such as fluorescent labels or radioactive isotopes, are invaluable tools for studying GGPP metabolism and the enzymes that utilize it as a substrate. For instance, researchers have synthesized saturated GGPP analogs from geranylgeranyl bromide precursors to probe the isoprenoid requirements of prenyltransferases.
GGPP is the universal precursor for all diterpenes (C20) and is also a building block for higher isoprenoids like carotenoids (C40). The cyclization and rearrangement of GGPP by various terpene synthases lead to a vast diversity of molecular structures with a wide range of biological activities.
In the laboratory, geranylgeranyl bromide is used to synthesize modified GGPP analogs that can be fed to terpene synthases in vitro. This approach allows researchers to study the reaction mechanisms of these enzymes and to generate novel, non-natural diterpenoid structures. By observing how enzymes process these synthetic precursors, scientists can gain insights into the catalytic mechanisms and the factors that control product specificity.
Contributions to Understanding Post-Translational Protein Prenylation
Protein prenylation is a vital post-translational modification where a farnesyl (15-carbon) or a geranylgeranyl (20-carbon) isoprenoid group is attached to a cysteine residue at or near the C-terminus of a protein. This modification is crucial for the proper localization and function of many proteins involved in cellular signaling. Geranylgeranyl bromide has been instrumental in creating the tools needed to dissect this process.
Two main types of enzymes catalyze protein geranylgeranylation: protein geranylgeranyltransferase type I (GGTase I) and Rab geranylgeranyltransferase (RabGGTase, also known as GGTase II). GGTase I typically modifies proteins with a C-terminal "CaaL" motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'L' is leucine. RabGGTase modifies Rab GTPases, which often have C-terminal CC or CXC motifs.
Geranylgeranyl bromide is a key starting material for the synthesis of GGPP analogs that are used in in vitro assays to study the activity and substrate specificity of these enzymes. These synthetic substrates allow for controlled experiments to determine the kinetic parameters of the enzymes and to screen for potential inhibitors.
| Enzyme | Typical C-terminal Motif of Protein Substrate | Function |
| GGTase I | CaaL (C=cysteine, a=aliphatic amino acid, L=leucine) | Modifies various signaling proteins, including some Rho and Rap family GTPases. |
| RabGGTase (GGTase II) | CC or CXC | Modifies Rab GTPases, which are key regulators of vesicular transport. |
This table summarizes the key characteristics of the two main types of protein geranylgeranyltransferases.
The attachment of the geranylgeranyl group to a protein occurs via a stable thioether bond between the isoprenoid and the sulfur atom of a cysteine residue. The chemical synthesis of geranylgeranylcysteine, facilitated by the use of geranylgeranyl bromide, has been crucial in confirming the identity of this linkage in naturally occurring prenylated proteins. By having a synthetic standard, researchers can compare it to the products of protein degradation, thereby verifying the nature of the post-translational modification. These synthetic compounds also provide model systems for studying the chemical properties and stability of the thioether bond.
Understanding what makes a protein a substrate for a particular prenyltransferase is a key area of research. Geranylgeranyl bromide is used to create a variety of GGPP analogs with modifications in the isoprenoid chain. By testing these analogs as substrates for GGTase I and RabGGTase, scientists can map the structural requirements of the enzyme's active site.
Furthermore, the development of inhibitors for these enzymes is a significant therapeutic goal, particularly in cancer research, as many prenylated proteins are involved in oncogenic signaling pathways. Geranylgeranyl bromide is a common starting material for the synthesis of terpenoid bisphosphonates and other compounds that have been shown to inhibit GGDPS and geranylgeranyltransferases. These inhibitors are valuable research tools for probing the biological consequences of blocking protein prenylation and hold promise as potential drug candidates. Research has led to the identification of small molecule inhibitors that can selectively target GGTase-I or RabGGTase, providing tools to dissect the roles of these two enzymes in cellular processes. nih.gov
Exploration of Natural Product Biosynthesis through Geranylgeranyl Bromide Precursors
While the biological prenyl donor is the pyrophosphate (GGPP), the corresponding bromide is frequently employed in synthetic chemistry to construct the carbon skeletons of natural products or to synthesize probes for enzymatic studies. This allows researchers to mimic and investigate biosynthetic pathways under controlled laboratory conditions.
The biosynthesis of polyether antibiotics, such as narasin (B1676957) and monensin, is well-established to originate from a polyketide pathway. researchgate.net The carbon backbones of these complex molecules are assembled by the sequential condensation of small carboxylic acid units, primarily acetate (B1210297), propionate, and butyrate. researchgate.netnih.gov The intricate cyclic ether structures are believed to form through a series of concerted cyclization reactions of a polyepoxide intermediate, which itself is derived from the linear polyketide chain. researchgate.net
Current scientific literature on the biosynthesis of this class of antibiotics does not support the involvement of a C20 geranylgeranyl pyrophosphate precursor. The assembly pathway is fundamentally based on polyketide synthase (PKS) machinery rather than the terpene biosynthesis pathway, which would generate GGPP. nih.govnih.gov Consequently, geranylgeranyl bromide is not considered a relevant precursor or intermediate in the natural biological production of polyether antibiotics.
Geranyl-resorcinols are a class of meroterpenoids, which are hybrid natural products derived from more than one biosynthetic pathway. thieme-connect.com Their biosynthesis involves the convergence of the polyketide pathway, which produces the resorcinol (B1680541) core (e.g., from orsellinic acid), and the mevalonate pathway, which generates the isoprenoid side chain. thieme-connect.comnih.gov
Notably, the isoprenoid unit in these natural products is typically a C10 geranyl moiety, derived from geranyl pyrophosphate (GPP), not a C20 geranylgeranyl group from GGPP. thieme-connect.com Therefore, in the context of elucidating these specific pathways, geranylgeranyl bromide is not the biologically relevant synthetic analogue. Instead, its C10 counterpart, geranyl bromide, is a valuable laboratory reagent used in the total synthesis of these molecules to attach the geranyl side chain to the resorcinol scaffold, thereby mimicking the key enzymatic prenylation step. thieme-connect.com
Table 1: Examples of Geranyl-Resorcinol Precursors
| Compound Class | Aromatic Precursor (from Polyketide Pathway) | Isoprenoid Precursor (from Mevalonate Pathway) |
|---|---|---|
| Phthalides | Orsellinic Acid Intermediate | Geranyl Pyrophosphate (GPP) |
| Isoindolinones | o-Orsellinaldehyde | Geranyl Pyrophosphate (GPP) |
This table is based on proposed biosynthetic pathways for geranyl-resorcinols isolated from Hericium mushrooms. thieme-connect.com
The role of geranylgeranyl precursors is more direct in the biosynthesis and synthesis of meroterpenoids that possess a C20 isoprenoid unit. nih.gov In nature, these molecules are formed when a prenyltransferase enzyme catalyzes the attachment of a geranylgeranyl group from GGPP to a polyketide-derived aromatic scaffold. nih.gov
In the laboratory, organic chemists replicate this process using geranylgeranyl bromide as a key building block. Its reactivity makes it an excellent electrophile for C-C bond formation in alkylation reactions. Synthetic strategies often aim to recapitulate the biosynthetic logic, using a geranylgeranyl unit in biomimetic polyene cyclization cascades to construct complex polycyclic structures. nih.gov For example, the synthesis of related meroterpenoids has utilized the C15 analogue, farnesyl bromide, for alkylation of a nitrile anion, demonstrating a common strategy where isoprenyl bromides are crucial for building the terpene portion of the final natural product. nih.gov This approach allows for the modular and concise synthesis of a wide array of complex meroterpenoids. nih.gov
Utility in Metabolic Labeling Strategies for Protein and RNA Analysis
Metabolic labeling is a powerful technique to study the dynamics of biomolecules in living cells. creative-proteomics.com This involves supplying cells with a chemically modified analogue of a natural building block, which is then incorporated into macromolecules through the cell's own biosynthetic machinery. creative-proteomics.com
In the context of protein analysis, geranylgeranylation is a critical post-translational modification where a C20 geranylgeranyl lipid is attached to a cysteine residue of a target protein, a process essential for protein localization and function. nih.govnih.gov While geranylgeranyl bromide itself is too reactive and lacks a bioorthogonal handle for direct use in metabolic labeling, it is a key precursor for synthesizing advanced chemical probes. nih.gov
Researchers have developed geranylgeranyl alcohol analogues that contain a bioorthogonal functional group, such as an azide (B81097) (e.g., azido-geranylgeranyl alcohol, N3-GG-OH). nih.gov This probe is fed to cells, where it is converted into the corresponding diphosphate and utilized by geranylgeranyltransferase enzymes to modify proteins. nih.gov The incorporated azide group then serves as a chemical "handle" that can be selectively tagged with a reporter molecule (e.g., a fluorophore or biotin) via a click chemistry reaction. creative-proteomics.comnih.gov This "tagging-via-substrate" strategy enables the visualization, identification, and proteomic analysis of geranylgeranylated proteins from complex cell lysates. nih.govsemanticscholar.org
Regarding RNA analysis, there is no evidence in the scientific literature to suggest that geranylgeranyl bromide or its derivatives are used for metabolic labeling. Probes for RNA are typically nucleoside analogues or sequence-specific oligonucleotides used in techniques like in situ hybridization.
Table 2: Comparison of Geranylgeranyl Compounds in Research
| Compound | Chemical Formula | Primary Role | Mechanism of Use |
|---|---|---|---|
| Geranylgeranyl Pyrophosphate (GGPP) | C20H36O7P2 | Biological Precursor | Enzymatically transferred to proteins and other substrates by prenyltransferases. |
| Geranylgeranyl Bromide | C20H33Br | Synthetic Reagent | Used in organic synthesis as an alkylating agent to construct the C20 isoprenoid skeleton of natural products. |
Applications in Advanced Organic Synthesis and Chemical Biology
Strategic Synthesis of Complex Natural Products
The structural framework of geranyl geranyl bromide is a recurring feature in numerous natural products. Consequently, it is a pivotal starting material or intermediate in the total synthesis of these complex molecules, enabling the construction of polyene systems and the introduction of the geranylgeranyl moiety onto various molecular scaffolds.
Geranyl bromide, a related C10 analogue, has been instrumental in the synthesis of triene synthons, which are crucial putative intermediates in the biosynthesis of polyether antibiotics. rsc.org The late stages of polyether antibiotic biosynthesis are thought to proceed through polyepoxide cyclization cascades, originating from a triene precursor. rsc.org To investigate this hypothesis, a practical synthetic route to these triene systems is essential.
One successful approach has involved a multi-step synthesis starting from geranyl bromide to construct a key sulfone building block. rsc.org This synthesis, accomplished over 14 steps, highlights the utility of the geranyl unit as a foundational component for more complex polyene structures. The resulting sulphone was then coupled with another optically pure fragment to generate the target triene, demonstrating a key application of geranyl-derived synthons in the study of complex biosynthetic pathways. rsc.org
Data derived from a study on the synthesis of putative intermediates for polyether antibiotic biosynthesis.
Geranylated coumarins are a class of natural products with a wide range of biological activities. The synthesis of these derivatives using geranyl bromide is a common strategy for exploring their structure-activity relationships (SAR). By reacting various hydroxycoumarins with geranyl bromide, researchers can generate libraries of compounds to test for specific biological effects, such as antifungal or anti-inflammatory properties.
Alkylation of hydroxycoumarins with geranyl bromide is typically achieved under basic conditions, for example, using potassium carbonate (K₂CO₃) in acetonitrile (B52724). This reaction introduces the geranyl group onto the coumarin (B35378) scaffold, usually at a hydroxyl position. Studies have shown that the position and presence of the geranyl group can significantly influence the biological activity. For instance, in a series of synthesized coumarin derivatives, a clear relationship was observed between the size of the substituent at the 7-hydroxy position and the compound's fungicidal activity.
Table 2: Synthesis of Geranyloxycoumarin Derivatives
| Hydroxycoumarin Reactant | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 4-hydroxycoumarin (B602359) | Geranyl bromide, Cs₂CO₃, Acetonitrile, RT | 4-geranyloxycoumarin | Good |
| 6-hydroxycoumarin | Geranyl bromide, K₂CO₃, Acetonitrile, reflux | 6-geranyloxycoumarin | Satisfactory |
This table summarizes typical reactions for the synthesis of geranylated coumarins.
Geranylated phenolic compounds are another significant class of natural products, known for their diverse biological activities, including antifungal and antioxidant properties. The synthesis of these compounds often involves the electrophilic aromatic substitution of a phenol (B47542) with a geranyl source. While geraniol (B1671447) is frequently used with a catalyst, geranyl bromide serves as a reactive electrophile for the direct geranylation of phenolic rings.
These reactions, often catalyzed by Lewis acids, lead to the formation of C-geranylated phenolic derivatives. The resulting compounds, such as geranyl-resorcinols, are valuable targets for total synthesis due to their interesting biological profiles. The synthetic routes allow for the preparation of both naturally occurring phenols and novel analogues for further biological evaluation.
Flavonoids are a widespread group of plant secondary metabolites with numerous health benefits. The introduction of a geranyl group onto a flavonoid scaffold can enhance its biological properties, such as its interaction with biological membranes or specific protein targets. Geranyl bromide is a key reagent for this derivatization.
It is used in the preparation of geranylated flavonoids like 3,7-dihydroxyflavone (B191072) derivatives and baicalein. fishersci.ca These synthetic derivatives are particularly significant in the development of potential modulators of P-glycoprotein (P-gp) activity, a protein involved in multidrug resistance in cancer cells. fishersci.ca The lipophilic geranyl chain can improve the compound's ability to interact with P-gp, making this a promising strategy for overcoming drug resistance. Naturally occurring geranylated flavonoids, such as cudraflavone B and diplacone, have also been studied for their antioxidant and anti-inflammatory effects. nih.gov
Design and Synthesis of Biosynthesis Pathway Probes and Enzyme Inhibitors
Beyond its use in the total synthesis of natural products, this compound is a crucial tool for chemical biologists. It is used to synthesize probes and inhibitors that can be used to study and modulate the activity of enzymes involved in isoprenoid biosynthesis, such as prenyltransferases.
Prenyltransferases are a class of enzymes that catalyze the transfer of isoprenoid groups, such as geranyl and farnesyl, to acceptor molecules. These enzymes are critical in the biosynthesis of a vast array of essential molecules. To study these enzymes, researchers require stable substrate analogues that can act as inhibitors or probes.
Geranyl S-thiolodiphosphate is one such analogue, synthesized from geranyl bromide. The synthesis involves treating geranyl bromide with the tris(tetra-n-butylammonium) salt of thiopyrophosphate. This reaction yields geranyl S-thiolodiphosphate, where a sulfur atom replaces the oxygen atom in the diphosphate (B83284) linkage. This modification makes the molecule substantially less reactive in the prenyl transfer reaction catalyzed by enzymes like farnesyl diphosphate synthase. As a result, geranyl S-thiolodiphosphate acts as a good inhibitor of the enzyme, making it a valuable tool for studying the mechanism and function of prenyltransferases.
Table 3: Comparison of Geranyl Diphosphate and its Thio-Analogue
| Compound | Key Structural Feature | Reactivity in Prenyl Transfer | Role |
|---|---|---|---|
| Geranyl Diphosphate | Oxygen-Phosphorus bond | High (Natural Substrate) | Substrate |
Synthesis of Triazole-Based Inhibitors for Geranylgeranyl Transferase II
This compound is a key reagent in the synthesis of potential inhibitors for Geranylgeranyl Transferase II (GGTase II), an enzyme involved in the post-translational modification of proteins. A prominent synthetic strategy involves the use of "click chemistry" to construct triazole-based bisphosphonates.
The synthesis begins with the conversion of geranylgeraniol (B1671449) to this compound. This bromide is then transformed into the corresponding geranylgeranyl azide (B81097). In the final step, a copper-catalyzed cycloaddition reaction between the geranylgeranyl azide and an appropriate alkyne-containing bisphosphonate is performed to assemble the central triazole ring. This reaction links the hydrophobic geranylgeranyl "tail" to a polar bisphosphonate "head group." Research has indicated that inhibitors featuring the geranylgeranyl tail exhibit the most potent activity against GGTase II, underscoring the importance of this specific isoprenoid moiety in achieving effective enzyme inhibition. A notable challenge in this synthesis is the potential for isomerization of the olefinic bonds within the isoprenoid chain during the conversion of the bromide to the azide, which can lead to a mixture of isomers in the final product.
| Reaction Step | Reagents/Process | Purpose |
| Step 1: Bromination | Geranylgeraniol, Phosphorus tribromide (PBr₃) | Converts the starting alcohol to the electrophilic this compound. |
| Step 2: Azidation | This compound, Sodium azide (NaN₃) | Introduces the azide functional group required for the cycloaddition. |
| Step 3: Cycloaddition | Geranylgeranyl azide, Alkyne-bisphosphonate, Copper catalyst | Forms the stable 1,2,3-triazole ring, linking the lipid and polar fragments. |
Generation of Modified Biomolecules for Functional and Mechanistic Studies
This compound is instrumental in the site-specific modification of biomolecules like RNA and peptides. These modified molecules serve as powerful tools for investigating biological processes and mechanisms.
The compound is used for the targeted geranylation of RNA oligonucleotides, specifically at 2-thiouridine (B16713) (s²U) residues. This modification is found in nature, particularly in bacterial tRNAs, where it influences codon recognition and translation fidelity.
A common method for this modification is post-synthetic geranylation. In this approach, a fully synthesized and deprotected RNA oligonucleotide containing one or more s²U residues is reacted directly with this compound. The reaction is typically carried out in a solution, often an ethanol (B145695)/water mixture, in the presence of a mild base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). The sulfur atom of the 2-thiouridine nucleobase acts as a nucleophile, attacking the electrophilic this compound and displacing the bromide to form a stable S-geranyl-2-thiouridine (ges²U) linkage. This method allows for the precise installation of the hydrophobic geranylgeranyl group onto the RNA, enabling detailed studies of its structural and functional effects.
To visualize and track the interactions and localization of prenylated proteins in living cells, peptides can be dually modified with both a geranylgeranyl group and a reporter tag, such as a fluorescent dye or a radionuclide. This compound serves as the source for the lipid modification in these synthetic schemes.
The general strategy involves the solid-phase synthesis of a peptide containing specific amino acids for each modification. A cysteine residue is typically incorporated as the site for geranylation, as its thiol side chain readily reacts with this compound in an S-alkylation reaction. pepdd.com For fluorescent labeling, an amino acid with a free amine group, such as lysine (B10760008), is included in the peptide sequence, or the N-terminal amine is utilized. formulationbio.com After synthesis and purification, the peptide is first reacted with this compound to attach the lipid anchor to the cysteine residue. Subsequently, the amine group on the lysine or the N-terminus is conjugated with an amine-reactive fluorescent dye (e.g., an NHS-ester or isothiocyanate derivative). formulationbio.comjpt.com A similar approach is used for radiolabeling, where a bifunctional chelating agent is first attached to an amine group, followed by complexation with a radionuclide. nih.gov These dually labeled peptides mimic the C-terminus of geranylgeranylated proteins and are invaluable probes for studying protein-membrane interactions and trafficking. pepdd.com
| Modification | Peptide Residue | Reagent | Purpose |
| Geranylation | Cysteine (Cys) | This compound | Attaches the C20 lipid anchor for membrane association. |
| Fluorescent Labeling | Lysine (Lys) / N-terminus | Amine-reactive dye (e.g., FITC, TAMRA) | Provides a fluorescent signal for detection by microscopy. |
| Radiolabeling | Lysine (Lys) / N-terminus | Bifunctional chelator + Radionuclide | Provides a radioactive signal for imaging techniques like PET. |
Development of Novel Synthetic Reagents and Versatile Building Blocks in Organic Chemistry
Beyond its direct use in modifying biomolecules, this compound functions as a versatile C20 building block in organic synthesis. Its reactivity as an allylic bromide allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
As a potent electrophile, it is used to alkylate a wide range of nucleophiles. This is fundamental to its role in the prenylation of peptides and RNA as previously described. Furthermore, it can be used to synthesize other important intermediates. For example, similar to its smaller analogue geranyl bromide, it can be used to prepare organometallic reagents. Reaction with activated zinc powder generates an organozinc reagent, which can then be added to electrophiles like acid chlorides to form complex ketones. This transforms the electrophilic character of the geranylgeranyl moiety into a nucleophilic one, expanding its synthetic utility.
This versatility makes this compound a valuable precursor in the total synthesis of complex natural products that contain a geranylgeranyl motif, such as certain terpenes and steroids. google.com Its ability to introduce a twenty-carbon, polyunsaturated, and stereodefined chain is a key strategic advantage in assembling these intricate molecular architectures.
Advanced Analytical and Spectroscopic Characterization of Geranyl Geranyl Bromide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of geranylgeranyl bromide and its derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the desired structure and the identification of isomers.
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of geranylgeranyl bromide. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the assignment of protons and carbons within the molecule, confirming the geranylgeranyl backbone and the presence of the bromide substituent.
For instance, in the ¹H NMR spectrum of geranyl bromide, a simpler analog, characteristic signals can be observed for the vinyl protons, the methylene (B1212753) protons adjacent to the bromine, and the methyl groups. The integration of these signals provides a quantitative measure of the number of protons in each environment.
Table 1: Representative ¹H NMR Chemical Shift Data for Geranyl Bromide| Proton Assignment | Chemical Shift (ppm) |
|---|---|
| =CH- | 5.528 |
| =CH- | 5.070 |
| -CH₂Br | 4.017 |
| -CH₂- | 2.07 |
| -CH₃ | 1.724 |
| -CH₃ | 1.680 |
| -CH₃ | 1.600 |
NMR is also crucial for determining the ratio of geometric isomers (E/Z) in a sample of geranylgeranyl bromide. The distinct chemical environments of the protons and carbons in the different isomers lead to separate sets of signals in the NMR spectra. By comparing the integration of specific, well-resolved signals corresponding to each isomer, the relative abundance of each can be accurately quantified. High-resolution ¹H NMR signals can broaden when molecules in solution undergo exchange dynamics, which can provide insights into the presence of different rotational isomers. copernicus.org
Two-dimensional (2D) NMR experiments provide more detailed structural information by revealing correlations between different nuclei. Experiments like Distortionless Enhancement by Polarization Transfer (DEPT-135) are particularly powerful for distinguishing between different types of carbon atoms (CH, CH₂, and CH₃). sc.edu
In a DEPT-135 spectrum, CH and CH₃ groups typically appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are not observed in a DEPT-135 spectrum. sc.edu This information, when combined with the ¹³C NMR spectrum, allows for the unambiguous assignment of all carbon signals in the molecule. This level of detail is critical for confirming the precise connectivity of the carbon skeleton in geranylgeranyl bromide and its derivatives.
Table 2: Interpretation of DEPT-135 NMR Spectra| Carbon Type | Signal Phase in DEPT-135 |
|---|---|
| CH | Positive |
| CH₂ | Negative |
| CH₃ | Positive |
| Quaternary (C) | Absent |
Quantitative NMR (qNMR) has emerged as a powerful technique for the high-precision purity assessment of organic compounds, including geranylgeranyl bromide. bwise.kremerypharma.com Unlike chromatographic methods that often require reference standards for each impurity, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known concentration. acs.org
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. bwise.kr By carefully selecting non-overlapping signals for the analyte and the internal standard, and by following optimized experimental procedures, a highly accurate and precise determination of purity can be achieved. bwise.kremerypharma.com This method is recognized for its accuracy and is considered a primary analytical method for purity determination. bruker.com The process generally involves meticulous method planning, sample preparation, data collection, and data processing to ensure reliable quantification. emerypharma.com
Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis
Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of geranylgeranyl bromide and its derivatives and to obtain structural information through the analysis of fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile biomolecules such as peptides. nih.gov In the context of geranylgeranyl bromide, ESI-MS is invaluable for characterizing peptides that have been chemically modified with a geranylgeranyl group. This modification, known as geranylgeranylation, is a crucial post-translational modification for many proteins.
ESI-MS can be used to confirm the successful attachment of the geranylgeranyl moiety to a peptide by observing the expected mass shift. nih.gov The technique typically produces multiply charged ions, which allows for the analysis of high-molecular-weight molecules on mass spectrometers with a limited mass range. europeanpharmaceuticalreview.com The resulting mass spectrum can confirm the identity and purity of the prenylated peptide. nih.govlibretexts.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection sensitivity and specificity of tandem mass spectrometry. This technique is highly effective for the confirmation and quantification of nucleosides that have been modified with a geranylgeranyl group.
In an LC-MS/MS experiment, the modified nucleosides are first separated from other components in the sample by liquid chromatography. The separated molecules are then introduced into the mass spectrometer, where they are ionized (often by ESI) and subjected to fragmentation. By selecting a specific precursor ion (the molecular ion of the modified nucleoside) and monitoring for specific product ions (fragments), a highly selective and sensitive detection method can be developed. mdpi.com This approach, known as multiple reaction monitoring (MRM), is widely used for the quantitative analysis of small molecules in complex matrices. nih.gov The development of such methods is crucial for studying the biological roles of geranylgeranylated nucleosides.
Electron Ionization Mass Spectrometry (EI-MS) for Product Identification
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for the structural elucidation of geranyl geranyl bromide by analyzing its fragmentation pattern upon electron impact. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum serves as a molecular fingerprint, enabling the identification of the compound.
The fragmentation of this compound is expected to proceed through characteristic pathways for allylic bromides and isoprenoids. A primary fragmentation event would be the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br) and the formation of the geranylgeranyl cation. Further fragmentation would involve cleavages at the allylic positions along the polyene chain, leading to a series of resonance-stabilized carbocations. A notable fragment ion observed in the mass spectra of related geranylated compounds is found at an m/z of 81.07, corresponding to the C6H9⁺ fragment, which helps in identifying the isoprenoid structure. harvard.edu The analysis of these fragmentation patterns allows for the unambiguous identification of this compound in reaction mixtures and purified samples.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 352/354 | [C20H33Br]⁺ | C20H33Br | Molecular ion peak (M⁺), showing isotopic pattern for Bromine |
| 273 | [C20H33]⁺ | C20H33 | Loss of Bromine radical (•Br) from the molecular ion |
| 205 | [C15H25]⁺ | C15H25 | Cleavage of the C10-C11 bond |
| 137 | [C10H17]⁺ | C10H17 | Cleavage of the C5-C6 bond (Geranyl cation) |
| 81 | [C6H9]⁺ | C6H9 | Characteristic isoprenoid fragment |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound and its derivatives. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically with an error of less than 5 ppm), allowing for the calculation of a unique elemental formula. mdpi.com
For this compound (C20H33Br), the theoretical monoisotopic mass is 352.17656 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value provides strong evidence for the correct elemental formula, distinguishing it from other potential compounds with the same nominal mass. This technique is particularly crucial in synthetic chemistry and natural product analysis to confirm the identity of a target molecule and to rule out potential isobaric interferences.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C20H33Br |
| Theoretical Monoisotopic Mass (Da) | 352.17656 |
| Hypothetical Measured Mass (Da) | 352.17641 |
Advanced Chromatographic Separation and Analysis Methods
Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound from synthetic reaction mixtures or natural extracts. The choice of method depends on the scale of the separation and the required purity of the final product.
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the purification and quantification of this compound. Given the non-polar, lipophilic nature of the compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (such as C18 or phenyl-hexyl) is used with a polar mobile phase. mdpi.com
The separation is typically achieved using a gradient elution, where the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is gradually increased relative to the aqueous component. This allows for the efficient elution of compounds with varying polarities. Detection is often performed using a UV detector, although this compound lacks a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS). HPLC is highly reproducible and can be scaled from analytical quantities for purity assessment to preparative quantities for isolating pure material.
Table 3: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm or ELSD/MS |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for analyzing volatile and thermally stable compounds. While the high boiling point of this compound presents a challenge compared to smaller terpenes, GC-MS can still be employed for its analysis in complex mixtures, provided appropriate conditions are used. nih.govnih.gov The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column (e.g., HP-5MS) before being detected by a mass spectrometer. mdpi.com
The GC column is typically subjected to a temperature program, where the temperature is gradually increased to elute compounds with higher boiling points. The coupled mass spectrometer then provides mass spectra for the eluted components, allowing for their identification by fragmentation patterns and library matching. For the related, smaller compound geranyl bromide, GC analysis has been well-documented. nist.gov
Table 4: Representative GC-MS Conditions for Terpenoid Bromide Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Temperature Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 m/z |
Preparative Silica (B1680970) Gel Flash Chromatography for Compound Isolation
For the isolation of gram-scale quantities of this compound, preparative silica gel flash chromatography is the method of choice. nih.gov This technique is a rapid, air-pressure driven form of column chromatography that utilizes a short, wide column packed with silica gel of a specific particle size (typically 40-63 µm). units.it
The process begins with the selection of an appropriate solvent system using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.35 for the target compound. units.it A common mobile phase for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. orgsyn.org The crude sample is loaded onto the column and eluted with the chosen solvent system under positive pressure, allowing for the separation and collection of the purified compound in a relatively short time.
Table 5: Flash Chromatography Parameters for this compound Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (40-63 µm particle size) |
| Sample Loading | 1:20 to 1:100 sample-to-silica ratio |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 98:2 v/v) |
| Elution Technique | Application of positive pressure (air or nitrogen) to achieve a flow rate of ~2 inches/min |
| Monitoring | Thin-Layer Chromatography (TLC) or UV detector |
Complementary Spectroscopic Methods (UV/Vis, FT-IR) for Functional Group and Conjugation Analysis
While mass spectrometry and chromatography are central to identification and purification, other spectroscopic methods provide valuable, complementary information about the functional groups and electronic structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations for the methyl and methylene groups of the alkyl chain (around 2850-3000 cm⁻¹), C=C stretching from the alkene groups (around 1650-1670 cm⁻¹), and the C-Br stretching vibration at lower wavenumbers (typically 500-600 cm⁻¹). scielo.br
Ultraviolet-Visible (UV/Vis) Spectroscopy provides information about the electronic transitions within a molecule. The geranyl geranyl moiety contains isolated double bonds, which undergo π → π* transitions. These transitions typically occur at wavelengths below 200 nm, which is outside the range of standard UV/Vis spectrophotometers. nih.gov Therefore, a UV/Vis spectrum of pure this compound would likely show no significant absorption in the 200-800 nm range. However, this technique is highly effective for detecting the presence of conjugated diene or polyene impurities, which would absorb at longer wavelengths.
Table 6: Summary of Key Spectroscopic Data for this compound
| Spectroscopic Method | Region/Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| FT-IR | ~2850-2970 | C-H (sp³ and sp²) stretching |
| FT-IR | ~1665 | C=C (alkene) stretching |
| FT-IR | ~1440, ~1380 | C-H bending |
| FT-IR | ~550-600 | C-Br stretching |
| UV/Vis | < 200 nm | π → π* transition (isolated double bonds) |
Stereochemical Determination by X-ray Crystallography and Electronic Circular Dichroism (ECD) Calculations
The unambiguous determination of the absolute stereochemistry of chiral molecules is a critical aspect of their characterization, with significant implications for their biological activity and chemical properties. For complex acyclic molecules such as derivatives of geranylgeranyl bromide, which can possess multiple stereocenters, advanced analytical techniques are indispensable. Among the most powerful of these are single-crystal X-ray crystallography and Electronic Circular Dichroism (ECD) spectroscopy, the latter often coupled with quantum chemical calculations.
X-ray Crystallography: A Definitive Method for Solid-State Structure Elucidation
X-ray crystallography stands as the gold standard for the determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. The primary challenge in applying this method to derivatives of geranylgeranyl bromide lies in obtaining single crystals of sufficient quality for diffraction experiments. Due to their flexible acyclic chains, these compounds can be difficult to crystallize.
However, when suitable crystals are obtained, the heavy bromine atom in geranylgeranyl bromide and its derivatives serves as an excellent anomalous scatterer, which is highly advantageous for the unambiguous determination of the absolute stereochemistry. The anomalous dispersion effect allows for the differentiation between a molecule and its non-superimposable mirror image.
Illustrative Crystallographic Data for a Brominated Diterpenoid Derivative
The following table presents hypothetical crystallographic data for a brominated diterpenoid, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | Value |
| Chemical Formula | C₂₀H₃₃BrO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 25.789 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 4035.6 |
| Z | 8 |
| Flack Parameter | 0.02(3) |
In this example, the space group (P2₁2₁2₁) is chiral, which is a prerequisite for a chiral molecule. The Flack parameter, being close to zero, provides confidence in the assignment of the absolute configuration. This type of data allows for the creation of a detailed 3D model of the molecule, definitively establishing the stereochemistry at each chiral center.
Electronic Circular Dichroism (ECD) Calculations: A Powerful Tool for Chiral Molecules in Solution
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of molecules in solution, complementing the solid-state information from X-ray crystallography.
For molecules like geranylgeranyl bromide and its derivatives, which may lack a strong chromophore, the electronic transitions might be in the far-UV region. However, the introduction of functional groups can create chromophores that give rise to measurable ECD signals, known as Cotton effects.
The modern application of ECD for stereochemical determination heavily relies on the comparison of experimentally measured spectra with those predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). The process involves:
Generating all possible stereoisomers of the molecule of interest.
Performing conformational searches for each stereoisomer to identify the most stable conformers.
Calculating the theoretical ECD spectrum for each stable conformer.
Averaging the calculated spectra based on the Boltzmann population of the conformers.
Comparing the resulting theoretical spectrum with the experimental ECD spectrum.
A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration of the molecule.
Research Findings on Related Terpenoids
While specific ECD studies on geranylgeranyl bromide are not prevalent, research on other brominated terpenes demonstrates the utility of this approach. For example, the absolute configurations of brominated sesquiterpenes have been successfully determined by comparing their experimental ECD spectra with DFT calculations. These studies show that the bromine atom, while not a chromophore itself, influences the electronic environment of the molecule and thus the resulting ECD spectrum.
The combination of X-ray crystallography and ECD provides a comprehensive and powerful strategy for the stereochemical characterization of geranylgeranyl bromide and its derivatives. While obtaining suitable crystals for X-ray analysis can be a bottleneck, ECD offers a viable alternative for determining the absolute configuration of these molecules in their solution-state, which is often more relevant to their biological function.
Future Research Directions and Emerging Areas in Geranyl Geranyl Bromide Chemistry
Development of Innovative and Sustainable Synthetic Routes to Geranyl Geranyl Bromide
While this compound is commercially available, the development of more efficient, cost-effective, and environmentally benign synthetic methodologies remains a key objective. Current research trends in organic synthesis point towards several promising strategies that could be applied to its production.
Green Chemistry Approaches : The principles of green chemistry are increasingly influential in chemical manufacturing. Future synthetic routes for this compound will likely focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. This could involve the use of greener solvents, catalytic processes that replace stoichiometric reagents, and atom-economical reactions. mdpi.com Techniques such as microwave-assisted synthesis and continuous flow chemistry, which often lead to faster reactions and higher yields with less energy input, are particularly promising. mdpi.com
Catalytic Innovations : The development of novel catalysts could revolutionize the synthesis of this compound and its precursors. For instance, new Lewis acid catalysts could enable more efficient and selective carbon-carbon bond formations in the construction of the C20 backbone. orgsyn.org Advances in transition-metal catalysis could also provide new pathways for the selective functionalization of geranylgeraniol (B1671449) or related precursors.
Biocatalysis : Harnessing enzymes for chemical synthesis offers unparalleled selectivity and mild reaction conditions. The enzymatic synthesis of the geranylgeranyl backbone, followed by a selective enzymatic or chemical bromination step, represents an attractive future strategy. This approach would leverage the inherent efficiency of biological systems to create a more sustainable manufacturing process.
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Continuous Flow Chemistry | Improved safety, scalability, and efficiency; reduced reaction times. | Development of integrated multi-step flow processes for precursor synthesis and final bromination. |
| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, and potentially higher yields. | Optimization of microwave parameters for key bond-forming and functionalization steps. |
| Novel Catalysis (e.g., Photocatalysis) | Access to new reaction pathways under mild conditions, high selectivity. | Exploring light-mediated reactions for C-H activation or C-Br bond formation on the isoprenoid chain. |
| Biocatalysis/Enzymatic Synthesis | High stereo- and regioselectivity, environmentally benign conditions (aqueous media, ambient temperature). | Identifying or engineering enzymes (e.g., halogenases) for the final conversion of geranylgeraniol to this compound. |
Expansion of Applications in Novel Chemical Biology Tools and Functional Materials
The unique structure of this compound—a C20 isoprenoid chain with an electrophilic bromide—makes it an exceptionally versatile building block for new applications in chemical biology and materials science.
Probes for Protein Prenylation : Geranylgeranylation is a critical post-translational modification where the geranylgeranyl group is attached to cysteine residues of proteins, such as small GTPases, affecting their localization and function. nih.gov this compound and its derivatives can be developed into powerful chemical biology tools. By incorporating reporter tags (like fluorophores or biotin) or photo-crosslinking groups, these molecules can be used to identify new geranylgeranylated proteins, study the kinetics of prenyltransferase enzymes, and visualize the subcellular localization of modified proteins.
Development of Functional Polymers and Resins : As a reactive intermediate, this compound is a valuable precursor for creating specialized polymers. The four double bonds within its structure can participate in polymerization reactions, while the bromide allows for grafting onto other polymer backbones. This could lead to the development of new materials with unique properties, such as hydrophobicity, specific thermal characteristics, or biocompatibility, finding use in coatings, adhesives, or biomedical devices.
Scaffolds for Drug Discovery : The geranylgeranyl moiety is found in many natural products with interesting biological activities. This compound serves as a key starting material for the synthesis of these complex molecules and their analogs. Future research will likely see its increased use in diversity-oriented synthesis to create libraries of novel compounds for screening against various therapeutic targets, from cancer to infectious diseases. The related compound, geranyl bromide, is already used in synthesizing flavonoid derivatives and salicylic (B10762653) acid derivatives with potential antimicrobial or anticancer activities. fishersci.ca
In-depth Mechanistic Investigations of Complex Biosynthetic Pathways
This compound is a stable chemical mimic of the biologically essential but unstable molecule, geranylgeranyl pyrophosphate (GGPP). This relationship allows it to be used as a tool to dissect the complex enzymatic machinery involved in isoprenoid biosynthesis.
Probing Prenyltransferase Mechanisms : Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the formation of GGPP from farnesyl diphosphate (B83284) (FPP) and isopentenyl diphosphate (IPP). nih.govproteopedia.org Non-hydrolyzable analogs of GGPP, synthesized from this compound, can be used as inhibitors or substrate mimics to study the active site and catalytic mechanism of GGPPS and other prenyltransferases. proteopedia.org Such studies are crucial for understanding how these enzymes achieve their remarkable product specificity and for designing potent and selective inhibitors.
Investigating Terpene Cyclases : GGPP is the universal precursor to a vast array of diterpenoids, which are formed through complex cyclization reactions catalyzed by terpene synthases. nih.gov The precise mechanisms of these cyclizations, involving highly reactive carbocationic intermediates, are often difficult to study. Using this compound to generate substrate analogs can help trap intermediates or map the conformational changes within the enzyme active site during the catalytic cycle, providing invaluable mechanistic insights. nih.gov
Elucidating Regulatory Networks : The isoprenoid biosynthetic pathway is tightly regulated within cells. nih.gov By using this compound to synthesize labeled probes or inhibitors, researchers can investigate the feedback mechanisms and protein-protein interactions that control the flux through this pathway. nih.gov This is particularly relevant in diseases characterized by dysregulated isoprenoid metabolism.
| Enzyme Class | Biological Precursor | Role of this compound-Derived Tools |
|---|---|---|
| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Farnesyl Diphosphate (FPP) | Serve as substrate analogs or inhibitors to study enzyme kinetics and active site structure. proteopedia.org |
| Protein Farnesyl- and Geranylgeranyltransferases (PFTs, GGTs) | Geranylgeranyl Pyrophosphate (GGPP) | Act as chemical probes to identify protein substrates and investigate the mechanism of protein prenylation. |
| Diterpene Synthases/Cyclases | Geranylgeranyl Pyrophosphate (GGPP) | Function as substrate mimics to explore complex cyclization cascades and trap reactive intermediates. nih.gov |
Exploration of Uncharted Chemical Transformations and Reactivity Profiles
While this compound is primarily used as an alkylating agent, its rich chemical structure, featuring four stereochemically defined double bonds and an allylic bromide, suggests a much broader and largely unexplored reactivity profile.
Novel Catalytic Cross-Coupling Reactions : The allylic bromide moiety is an ideal handle for various transition-metal-catalyzed cross-coupling reactions. While palladium-catalyzed couplings are known for the smaller analog geranyl bromide, fishersci.co.uk future research could explore a wider range of catalysts (e.g., nickel, copper, iron) and coupling partners. This would enable the direct and selective introduction of diverse functional groups (aryl, vinyl, alkynyl, etc.) at the C1 position, providing rapid access to a vast chemical space.
Intramolecular Cascade Reactions : The presence of four double bonds along the flexible carbon chain presents exciting opportunities for designing intramolecular cascade reactions. By treating this compound with specific catalysts or reagents, it may be possible to trigger controlled cyclization events, mimicking the biosynthesis of complex polycyclic diterpenes and providing a powerful tool for natural product synthesis. business-standard.comsciencebulletin.org
Selective Functionalization of Double Bonds : A significant challenge and opportunity lie in the selective functionalization of one of the four trisubstituted double bonds. Developing reagents and conditions for selective epoxidation, dihydroxylation, or other additions would unlock a wealth of new derivatives. Studies on simpler analogs like geranyl chloride have already shown that distant functional groups can modulate the reactivity of the molecule, suggesting a complex and tunable electronic landscape in this compound. clarku.edu This research would transform it from a simple C20 building block into a highly versatile synthetic intermediate.
Q & A
Q. What are the established synthetic routes for geranyl geranyl bromide, and how can purity be optimized?
GGB is typically synthesized via bromination of geraniol using reagents like CBr₄/PPh₃, yielding ~80% crude product . To enhance purity, vacuum distillation is recommended, though decomposition (evidenced by color changes to orange) may occur within days. Alternative protocols using geraniol and HBr gas under controlled conditions (e.g., Baer et al.’s method) achieve 83–86% yield with 97% purity post-distillation . Purity validation should combine TLC (hexane/EtOAc eluent, CAM stain for visualization) and quantitative NMR (QNMR) .
Q. How can Gabriel reactions be optimized for converting this compound to geranyl amine?
In the Gabriel synthesis of amines, GGB undergoes N-alkylation with phthalimide to form N-alkyl phthalimide intermediates. Key parameters include:
- Solvent choice : THF or DMF for solubility.
- Temperature : 60–80°C to balance reactivity and side reactions.
- Stoichiometry : Excess phthalimide (1.2–1.5 eq) ensures complete alkylation. Hydrolysis of the intermediate with hydrazine or HCl yields geranyl amine. Monitor reaction progress via IR (disappearance of C-Br stretch at ~815 cm⁻¹) and MS ([M+1]+ peaks) .
Q. What analytical methods are suitable for tracking this compound in reaction mixtures?
- TLC : Use silica gel plates with 98:2 hexane/EtOAc. GGB has Rf ~0.59 (UV-inactive, CAM-negative), while products like ketones show Rf ~0.41 (CAM-positive) .
- MS : Electron ionization (EI) spectra reveal [M+1]+ and [M+2]+ peaks (e.g., m/z 196.2 and 197.2 for derivatives) .
- IR : Monitor C-Br (815 cm⁻¹) and C-O (1722 cm⁻¹) stretches to confirm structural changes .
Advanced Research Questions
Q. How does this compound’s regioselectivity vary in N-alkylation reactions with heterocycles like allopurinol?
GGB exhibits preference for N-1 alkylation in purine analogs (e.g., allopurinol) under substoichiometric conditions (0.62 eq), yielding monoalkylated products (e.g., 155). Excess GGB (1.2 eq) promotes dialkylation at N-1/N-5 or N-2/N-7, influenced by steric and electronic factors. Solvent polarity (e.g., DMF vs. THF) and temperature modulate selectivity, with higher polarity favoring N-1/N-5 isomers .
Q. What are the decomposition pathways of this compound, and how can stability be improved during storage?
GGB decomposes via oxidation or hydrolysis, evidenced by color changes (colorless → orange) and IR loss of C-Br signals. Stabilization strategies include:
Q. How do basic additives (e.g., Cs₂CO₃ vs. K₂CO₃) influence the alkylation efficiency of this compound with hydroxycoumarins?
Strong bases (Cs₂CO₃) enhance nucleophilicity of hydroxycoumarins, promoting O-4 alkylation (e.g., geranyloxycoumarin derivatives). Weak bases (K₂CO₃) favor C-3 alkylation due to milder deprotonation. Solvent effects (apolar vs. polar aprotic) further modulate regioselectivity. For example, Cs₂CO₃ in DMF at 60°C achieves >90% O-4 selectivity, while K₂CO₃ in acetone yields 70% C-3 products .
Q. What strategies mitigate byproduct formation in Reformatsky reactions involving this compound?
In continuous-flow Reformatsky reactions with citral, side products arise from β-hydride elimination or incomplete enolate formation. Mitigation includes:
- Residence time optimization : Shorter times (2–5 min) reduce elimination.
- Catalyst choice : Zn/Ag bimetallic systems improve enolate stability.
- Temperature control : –10°C suppresses thermal rearrangements .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
